molecular formula C18H13NO3 B11833548 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11833548
M. Wt: 291.3 g/mol
InChI Key: ZHMXKSBYYQERTH-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 4th position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable chromone derivative.

    Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced at the 4th position using methyl iodide and a base.

    Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction, often using Jones oxidation.

    Nitrile Formation: The carbonitrile group at the 3rd position is introduced using a cyanation reaction, typically with a reagent like sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzyloxy group, a methyl group, an oxo group, and a carbonitrile group makes it a versatile scaffold for further chemical modifications and biological studies.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

4-methyl-2-oxo-7-phenylmethoxychromene-3-carbonitrile

InChI

InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-11-13-5-3-2-4-6-13)9-17(15)22-18(20)16(12)10-19/h2-9H,11H2,1H3

InChI Key

ZHMXKSBYYQERTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C#N

Origin of Product

United States

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